![molecular formula C14H20ClN3O2 B1457108 Tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate CAS No. 1349184-43-5](/img/structure/B1457108.png)
Tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate
Overview
Description
“Tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C14H20ClN3O2 . It has a molecular weight of 297.78 and is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)11-10(14)15-4-5-16-11/h4-5H,6-9H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.
Physical And Chemical Properties Analysis
“Tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate” is a solid compound . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Scientific Research Applications
Synthesis of Bioactive Compounds
This chemical serves as a crucial intermediate in the synthesis of various bioactive compounds. For instance, it is used in the production of Crizotinib , an important drug used in cancer therapy . The compound’s structure allows for the addition of various functional groups, making it versatile for modifications and applications in medicinal chemistry.
Development of Proteolysis-Targeting Chimeras (PROTACs)
The molecule is used in the design of PROTACs, which are bifunctional molecules that target proteins for degradation . Its structure provides a scaffold that can be linked to ligands for the protein of interest, as well as to an E3 ubiquitin ligase, facilitating the protein’s ubiquitination and subsequent degradation.
Antibacterial Research
Research has indicated the potential use of this compound in developing new antibacterial agents. Modifications of its structure have shown activity against Gram-positive pathogens, suggesting its role in addressing antibiotic resistance .
Safety and Toxicology
The compound’s safety profile and toxicological data are studied to ensure its safe handling and use in laboratory settings. This includes understanding its hazard statements and precautionary measures .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound belongs to the class of organic compounds known as piperidinecarboxylic acids , which are compounds containing a piperidine ring bearing a carboxylic acid group. These compounds often interact with various receptors and enzymes in the body, influencing numerous biological processes.
Action Environment
The action, efficacy, and stability of Tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and specific conditions within the body . For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that it may be sensitive to oxygen, moisture, or higher temperatures.
properties
IUPAC Name |
tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-8-4-10(5-9-18)11-12(15)17-7-6-16-11/h6-7,10H,4-5,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHWVQHGSSFVLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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